molecular formula C14H11BrN2O4 B5566863 (NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine

(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine

Cat. No.: B5566863
M. Wt: 351.15 g/mol
InChI Key: GEHVDAZBPXNQDZ-LZYBPNLTSA-N
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Description

(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine is an organic compound characterized by the presence of a bromine atom, a nitrophenyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and 4-nitrophenylhydroxylamine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: A catalyst, such as p-toluenesulfonic acid, may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-nitrobenzaldehyde
  • 3-bromo-4-methoxyphenylacetic acid
  • 4-bromo-3-nitrophenylhydroxylamine

Uniqueness

(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c15-13-7-11(8-16-18)3-6-14(13)21-9-10-1-4-12(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHVDAZBPXNQDZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=NO)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=N/O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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